molecular formula C24H21NO3 B15109333 (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B15109333
M. Wt: 371.4 g/mol
InChI Key: BXQGMDSZCAECGX-HMAPJEAMSA-N
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Description

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a biphenyl group, a dimethylamino group, and a hydroxy group attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzofuran intermediate in the presence of a palladium catalyst.

    Addition of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine derivative reacts with an electrophilic intermediate.

    Hydroxylation: The hydroxy group is introduced through selective hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Coupling Reactions: The biphenyl group can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Dimethylamine derivatives, electrophiles

    Coupling: Palladium catalysts, boronic acids, halogenated intermediates

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted benzofuran compounds, and extended biphenyl structures.

Scientific Research Applications

(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, such as apoptosis, cell cycle regulation, and signal transduction, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(methylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(ethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(propylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific structural features, such as the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C24H21NO3/c1-25(2)15-20-21(26)13-12-19-23(27)22(28-24(19)20)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-14,26H,15H2,1-2H3/b22-14-

InChI Key

BXQGMDSZCAECGX-HMAPJEAMSA-N

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O

Origin of Product

United States

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